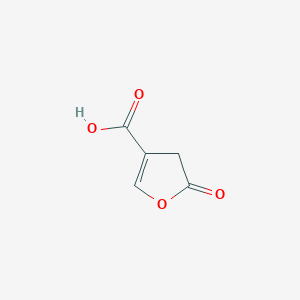
5-Oxo-4,5-dihydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-4,5-dihydrofuran-3-carboxylic acid is a heterocyclic organic compound with a furan ring structure. It is characterized by the presence of a keto group at the 5-position and a carboxylic acid group at the 3-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5-dihydrofuran-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the reaction of α,β-unsaturated carbonyl compounds with appropriate nucleophiles under acidic or basic conditions. For example, the cyclization of 2-oxo-3-butenoic acid derivatives can yield the desired furan ring structure .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-4,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-Oxo-4,5-dihydrofuran-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Derivatives of this compound have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials
Mechanism of Action
The mechanism by which 5-Oxo-4,5-dihydrofuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The keto and carboxylic acid groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit or activate signaling pathways, and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-(5-methylthiophen-3-yl)-4-oxo-4,5-dihydrofuran-2-carboxylic acid: This compound has a similar furan ring structure but with different substituents, leading to distinct chemical properties and biological activities.
4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: Another related compound with a thienoquinoline ring, exhibiting unique reactivity and applications.
Uniqueness
5-Oxo-4,5-dihydrofuran-3-carboxylic acid is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in organic synthesis and scientific research .
Properties
CAS No. |
585-68-2 |
|---|---|
Molecular Formula |
C5H4O4 |
Molecular Weight |
128.08 g/mol |
IUPAC Name |
2-oxo-3H-furan-4-carboxylic acid |
InChI |
InChI=1S/C5H4O4/c6-4-1-3(2-9-4)5(7)8/h2H,1H2,(H,7,8) |
InChI Key |
DRMYLINAGHHBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=COC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















